2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
Description
This compound features a benzamide core substituted with a 2-chlorophenyl group and a 4-aminophenyl moiety modified via a carbamoyl-methyl linker to a thiophen-2-ylmethyl group. Its structure combines aromatic, electron-withdrawing (chlorine), and heterocyclic (thiophene) elements, which are common in bioactive molecules targeting enzymes or receptors. The thiophene moiety may enhance lipophilicity and π-π stacking interactions, while the carbamoyl linker provides conformational flexibility for binding .
Properties
IUPAC Name |
2-chloro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHUPBAFQFCPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a member of the benzamide family, characterized by its complex structure that includes a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases mediated by specific molecular targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorine atom , a thiophene ring , and a carbamoyl group , which are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, related benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain benzamide derivatives could inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival .
Table 1: Summary of Anticancer Activity of Benzamide Derivatives
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | HDAC3 | 0.095 | HDAC inhibition, apoptosis induction |
| I-8 | RET | Moderate | Kinase inhibition, cell proliferation reduction |
The mechanism by which This compound exerts its biological effects may involve several pathways:
- HDAC Inhibition : Similar compounds have been shown to selectively inhibit HDAC enzymes, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : Studies suggest that these compounds can promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Cell Cycle Arrest : Compounds like FNA demonstrated G2/M phase arrest in HepG2 cells, contributing to their antiproliferative effects .
Study 1: In Vitro Efficacy
A study assessing the efficacy of related benzamide derivatives reported that these compounds exhibited strong inhibition against HepG2 liver cancer cells with IC50 values significantly lower than traditional chemotherapeutics like SAHA. The study highlighted the potential for these compounds to enhance the effectiveness of existing therapies when used in combination .
Study 2: In Vivo Models
In xenograft models, compounds similar to This compound showed promising results in reducing tumor growth rates compared to controls, indicating their potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Benzamides
- 4-((Thiophen-2-yl-methylene)amino)benzamides (): These compounds replace the carbamoyl-methyl linker with a Schiff base (imine) group. Key Difference: Imine vs. carbamoyl linker.
Heterocyclic-Substituted Benzamides
4-Chloro-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide (17a) ():
Features an imidazoline ring instead of thiophene. The imidazoline’s basic nitrogen may enhance solubility and hydrogen bonding with targets like histone deacetylases (HDACs) .- Key Difference : Imidazoline vs. thiophene.
- Synthesis : Requires coupling 4-chlorobenzoyl chloride with an imidazoline-substituted aniline.
Benzothiazole/Benzoxazole Derivatives ():
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide (): Incorporates a nitro group and benzothiazole, enhancing electron-withdrawing effects and π-stacking.
- 2-Chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide (): Uses a benzoxazole-thiocarbamide hybrid, likely for protease inhibition.
- Key Difference : Nitro/benzothiazole vs. thiophene-carbamoyl.
Aliphatic and Bicyclic Modifications
- Key Difference: Bicyclic amine vs. thiophene.
Quinazolinone-Targeting Benzamides ():
- IC50 Data: Derivatives with chloro and propyl groups (e.g., CP0015970, IC50 = 130 nM) show potent enzyme inhibition. The target compound’s lack of a quinazolinone moiety limits direct comparison but suggests structural tailoring for specific targets .
Structural and Functional Analysis
Table 1: Key Structural Comparisons
Table 2: Physicochemical Properties (Hypothetical)
| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | ~3.5 | ~0.1 (DMSO) | 385.87 |
| 17a () | ~2.8 | ~0.3 (Water) | 343.82 |
| CP0015970 () | ~4.2 | <0.01 (Water) | 566.46 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
